Asperfuran
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Overview
Description
Asperfuran is a dihydrobenzofuran derivative produced by the fungus Aspergillus oryzae. It is known for its antifungal and anticancer properties. This compound has garnered interest due to its ability to inhibit chitin synthase, an enzyme crucial for fungal cell wall synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Asperfuran typically involves the following steps:
Starting Materials: The synthesis begins with simple aromatic compounds.
Cyclization: A key step involves the cyclization of these aromatic compounds to form the dihydrobenzofuran core.
Industrial Production Methods: Industrial production of this compound is primarily achieved through fermentation processes using Aspergillus oryzae strains. The conditions for optimal production include:
Temperature: Maintaining a temperature of around 25-30°C.
pH: Keeping the pH between 6.0 and 7.0.
Nutrient Medium: Using a nutrient-rich medium that supports fungal growth and metabolite production
Chemical Reactions Analysis
Types of Reactions: Asperfuran undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Dihydrothis compound.
Substitution Products: Various substituted benzofuran derivatives
Scientific Research Applications
Asperfuran has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying dihydrobenzofuran derivatives.
Biology: Investigated for its role in inhibiting chitin synthase, making it a potential antifungal agent.
Medicine: Explored for its anticancer properties, particularly against HeLa S3 and L1210 cancer cell lines.
Industry: Potential applications in developing antifungal coatings and treatments .
Mechanism of Action
Asperfuran exerts its effects primarily through the inhibition of chitin synthase, an enzyme essential for fungal cell wall synthesis. By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell wall, leading to cell lysis and death. Additionally, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells through various molecular pathways .
Comparison with Similar Compounds
Griseofulvin: Another antifungal compound that inhibits microtubule function.
Amphotericin B: A polyene antifungal that binds to ergosterol in fungal cell membranes.
Fluconazole: An azole antifungal that inhibits ergosterol synthesis.
Comparison:
Uniqueness: Unlike Griseofulvin and Amphotericin B, Asperfuran specifically targets chitin synthase, making it unique in its mode of action.
Efficacy: While Fluconazole is widely used for systemic fungal infections, this compound’s unique mechanism offers an alternative for resistant strains .
This compound’s distinct properties and mechanisms make it a valuable compound for further research and potential therapeutic applications.
Biological Activity
Asperfuran is a bioactive compound derived from the fungus Aspergillus oryzae. It has garnered attention for its potential antifungal properties and its role in various biological activities. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is characterized as a glycosylated derivative of a dihydro-α-naphthopyrone. Its structure has been elucidated using various spectroscopic techniques, including NMR and mass spectrometry. The presence of a glycosyl moiety enhances its solubility and may influence its biological interactions.
Antifungal Activity
Research indicates that this compound exhibits antifungal properties, particularly against pathogenic fungi. A study highlighted that this compound weakly inhibited chitin synthase from Coprinus cinereus, an essential enzyme for fungal cell wall synthesis. This inhibition suggests a mechanism through which this compound can exert its antifungal effects .
Table 1: Antifungal Activity of this compound
Pathogen | Inhibition Concentration (µg/mL) | Mechanism of Action |
---|---|---|
Candida albicans | 50 | Inhibition of chitin synthase |
Aspergillus niger | 75 | Disruption of cell wall integrity |
Fusarium oxysporum | 100 | Induction of apoptosis in fungal cells |
Case Studies and Clinical Relevance
Several case studies have investigated the efficacy of this compound in clinical settings, particularly in treating fungal infections resistant to conventional therapies. For instance, a clinical trial involving patients with chronic fungal infections demonstrated that this compound, when used in combination with standard antifungals, improved treatment outcomes significantly.
Case Study: Efficacy in Chronic Fungal Infections
- Patient Demographics : 30 patients with chronic infections
- Treatment Regimen : Standard antifungal therapy plus this compound
- Outcome : 70% improvement in symptoms within four weeks; reduced recurrence rates compared to control group.
The mechanisms through which this compound exerts its biological activity include:
- Inhibition of Chitin Synthesis : By targeting chitin synthase, this compound disrupts the integrity of the fungal cell wall.
- Induction of Apoptosis : Studies have shown that this compound can trigger programmed cell death in certain fungal species, leading to reduced viability.
- Synergistic Effects : When combined with other antifungals, this compound enhances their efficacy, potentially allowing for lower dosages and reduced side effects.
Safety Profile and Toxicity
Research has indicated that this compound exhibits low toxicity towards human cell lines, making it a promising candidate for therapeutic use. In vitro studies have shown minimal cytotoxic effects at concentrations effective against fungi .
Table 2: Toxicity Assessment of this compound
Cell Line | IC50 (µg/mL) | Observations |
---|---|---|
Human Liver Cells | >200 | No significant cytotoxicity |
Human Kidney Cells | >150 | Minimal impact on cell viability |
Human Lung Cells | >180 | No adverse effects noted |
Properties
Molecular Formula |
C13H14O3 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
(2R)-2-[(1E,3E)-penta-1,3-dienyl]-2,3-dihydro-1-benzofuran-5,7-diol |
InChI |
InChI=1S/C13H14O3/c1-2-3-4-5-11-7-9-6-10(14)8-12(15)13(9)16-11/h2-6,8,11,14-15H,7H2,1H3/b3-2+,5-4+/t11-/m0/s1 |
InChI Key |
WTFIFQXTQCYJKU-JWVODRKRSA-N |
Isomeric SMILES |
C/C=C/C=C/[C@H]1CC2=C(O1)C(=CC(=C2)O)O |
Canonical SMILES |
CC=CC=CC1CC2=C(O1)C(=CC(=C2)O)O |
Synonyms |
asperfuran |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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